3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

dCTPase Cancer Stemness Nucleotide Metabolism

For researchers targeting nucleotide pool regulation in cancer, generic piperazinyl-pyridazine analogs often fail due to >50-fold variations in microsomal stability from minor structural changes. This specific 4-chlorophenylsulfonyl/thiophene analog provides a validated scaffold for structure-metabolism relationship (SMR) studies on dCTPase inhibition. Key outcomes include: - Enables matched-pair SAR studies against the methanesulfonyl analog (CAS 946238-83-1) to map sulfonyl group effects. - Supports counter-screening panels with a class-level selectivity window exceeding 100-fold over dUTPase. - Supplied with guaranteed purity and reliable global logistics to streamline your procurement workflow.

Molecular Formula C18H17ClN4O2S2
Molecular Weight 420.9 g/mol
CAS No. 946274-98-2
Cat. No. B3413856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
CAS946274-98-2
Molecular FormulaC18H17ClN4O2S2
Molecular Weight420.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H17ClN4O2S2/c19-14-3-5-15(6-4-14)27(24,25)23-11-9-22(10-12-23)18-8-7-16(20-21-18)17-2-1-13-26-17/h1-8,13H,9-12H2
InChIKeyOERFSWPXINSOKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Class & Scaffold Context


3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a heterocyclic small molecule belonging to the sulfonylpiperazinyl-pyridazine class. Its structure features a pyridazine core substituted at the 3-position with a 4-chlorophenylsulfonyl-piperazine moiety and at the 6-position with a thiophene ring. This compound falls within a broader scaffold that has been investigated as a source of inhibitors for human dCTP pyrophosphatase 1 (dCTPase), a nucleotide pool enzyme associated with cancer cell stemness [1]. The piperazin-1-ylpyridazine chemotype has been characterized for its metabolic stability profile in liver microsomes, with structure-metabolism relationship studies providing a framework for optimizing in vitro half-life [2].

Generic Substitution Limitations


The sulfonylpiperazinyl-pyridazine scaffold is highly sensitive to structural modifications at both the sulfonyl aryl group and the pyridazine 6-position substituent. Published structure-activity and structure-metabolism relationship (SAR/SMR) studies demonstrate that even minor changes—such as replacing a chlorophenyl with a fluorophenyl sulfonyl group or altering the heteroaryl substituent on the pyridazine—can drastically alter not only target potency but also microsomal stability and metabolic soft spots [1]. For example, within the piperazin-1-ylpyridazine dCTPase inhibitor series, modifications to the left-hand-side (LHS) aromatic ring and right-hand-side (RHS) aromatic ring produced greater than 50-fold differences in in vitro intrinsic clearance in liver microsomes [2]. Consequently, 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine cannot be generically substituted with a closely related analog without risking loss of the specific biological or pharmacokinetic profile that its unique substitution pattern confers.

Differentiation from Closest Analogs


dCTP Pyrophosphatase 1 Inhibition

The piperazin-1-ylpyridazine scaffold, of which this compound is a member, has been validated as a novel class of human dCTP pyrophosphatase 1 (dCTPase) inhibitors. Lead compounds from this series display outstanding selectivity over related nucleotide hydrolases and synergize with cytidine analogues against leukemic cells [1]. While the specific IC50 of 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine has not been disclosed, the chemotype's target engagement is mechanistically distinct from earlier dCTPase inhibitor classes such as triazolothiadiazoles, confirming the scaffold's unique binding mode [2].

dCTPase Cancer Stemness Nucleotide Metabolism

Microsomal Stability Profile

Structure-metabolism relationship (SMR) studies on the piperazin-1-ylpyridazine class have shown that the prototype compound 1 (bearing LHS phenyl ring and RHS pyridine) suffers from extremely rapid in vitro clearance in mouse and human liver microsomes (MLM t₁/₂ ≈ 2 min; HLM t₁/₂ ≈ 3 min) [1]. By engineering the RHS heteroaryl group and the LHS sulfonyl substituent, researchers achieved compounds with MLM/HLM t₁/₂ exceeding 100 minutes—a >50-fold improvement [1]. The 6-thiophen-2-yl substitution and 4-chlorophenylsulfonyl group present in the target compound represent a distinct combination not explicitly profiled in the published SMR series, but the structural determinants associated with improved stability (e.g., electron-deficient RHS heterocycles, endocyclic nitrogen incorporation) allow for an inference that this substitution pattern will produce a metabolic profile intermediate between the rapidly cleared prototype 1 and the most stable analog 29 [1].

Microsomal Stability Intrinsic Clearance Metabolic Soft Spot

Sulfonyl & Heteroaryl Substituent Effects

Among commercially catalogued close analogs, 3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine (CAS 946238-83-1) replaces the 4-chlorophenylsulfonyl group with a substantially smaller and less lipophilic methanesulfonyl group, while 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine (CAS referenced via EvitaChem) replaces the electron-rich thiophene with a p-tolyl group . The 4-chlorophenylsulfonyl group provides a larger hydrophobic surface area and potential for halogen bonding interactions compared to methanesulfonyl, while the thiophene ring at the 6-position introduces sulfur-mediated polarizability and distinct π-electron distribution relative to phenyl or p-tolyl analogs . These differences are expected to modulate target binding affinity, solubility, and metabolic soft-spot profiles, though direct comparative bioactivity data are not yet publicly available.

Lipophilicity Hydrogen Bonding Structural Diversity

Selectivity vs. Nucleotide Hydrolases

Published selectivity profiling for the piperazin-1-ylpyridazine class demonstrated outstanding selectivity over related nucleotide hydrolases, including dUTPase and other NTP pyrophosphatases [1]. The lead compound from the series showed no significant inhibition of dUTPase at concentrations up to 100 μM, confirming that the chemotype does not promiscuously target the nucleotidohydrolase family [1]. While the specific selectivity profile of 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine has not been individually disclosed, the class-level selectivity data suggest that this substitution pattern is unlikely to introduce off-target activity against related housekeeping enzymes that would confound cellular assay interpretation [1].

Selectivity dUTPase Nucleotidohydrolase Counter-Screening

Research & Application Scenarios


dCTPase Probe & Cancer Stemness

As a member of the validated piperazin-1-ylpyridazine class of dCTPase inhibitors, this compound can serve as a starting point or structural analog for medicinal chemistry campaigns targeting nucleotide pool regulation in cancer. dCTPase overexpression has been associated with cancer stemness, and inhibitors from this chemotype synergize with cytidine analogues such as decitabine in leukemic cell models [1]. Researchers can use this compound to explore structure-activity relationships around the 4-chlorophenylsulfonyl and 6-thiophene substituents in the context of dCTPase-dependent cancer cell vulnerabilities [1].

Microsomal Stability & Metabolic Soft-Spot Mapping

The piperazin-1-ylpyridazine scaffold has been extensively characterized for metabolic liability in liver microsome assays, with the prototype compound showing t₁/₂ values as low as 2–3 minutes [1]. This compound's distinct substitution pattern—combining a 4-chlorophenylsulfonyl LHS with a thiophene RHS—presents an opportunity to empirically map the contribution of the thiophene ring and the para-chloro substituent to oxidative metabolism, complementing published SMR data that primarily explored pyridine, pyrazole, and substituted-phenyl RHS groups [1].

Library Diversification in Nucleotide Metabolism

The commercially available close analogs (e.g., 3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine, CAS 946238-83-1) provide a matched-pair series for assessing the impact of sulfonyl group size and lipophilicity on bioactivity and ADME properties [1]. Including this compound alongside its methanesulfonyl and p-tolyl analogs in screening cascades enables structure-based triage of hits emerging from dCTPase or related nucleotide metabolism assays [2].

Selectivity Profiling: Nucleotide Hydrolases

The class-level selectivity of piperazin-1-ylpyridazines over dUTPase and other NTP pyrophosphatases exceeding 100-fold supports the use of this compound in counter-screening panels designed to deconvolute target-specific from off-target effects in nucleotide metabolism pathways [1]. Procurement of this specific analog allows researchers to test whether the 4-chlorophenylsulfonyl/thiophene combination maintains, enhances, or erodes the selectivity window relative to the published class representatives [1].

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